cis-Moschamine

Description

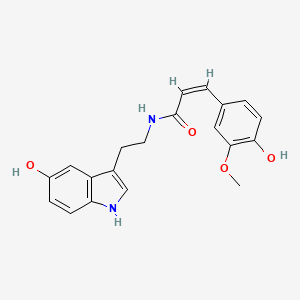

Structure

3D Structure

Properties

IUPAC Name |

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-CLTKARDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of cis-Moschamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Moschamine, a geometric isomer of the naturally occurring N-feruloylserotonin (trans-Moschamine), is an indole alkaloid with potential pharmacological significance. While the physicochemical and biological properties of the more stable trans-isomer have been partially characterized, data specifically pertaining to cis-Moschamine is limited in publicly available literature. This technical guide consolidates the known information for the trans-isomer, provides detailed hypothetical and established experimental protocols for the synthesis, separation, and characterization of cis-Moschamine, and presents a putative signaling pathway based on the activity of its trans-isomer.

Physicochemical Properties

Table 1: Physicochemical Properties of Moschamine Isomers

| Property | trans-Moschamine (N-Feruloylserotonin) | cis-Moschamine (Predicted/Inferred) | Data Source |

| Molecular Formula | C₂₀H₂₀N₂O₄ | C₂₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 352.38 g/mol | 352.38 g/mol | [1] |

| Melting Point | 115-117 °C | Expected to be lower than the trans-isomer. | [1] |

| Boiling Point | Not available | Expected to be higher than the trans-isomer. | General Principle |

| Solubility | Soluble in DMSO. Predicted aqueous solubility of 0.0078 g/L. | Expected to have higher solubility in polar solvents (e.g., water, ethanol) than the trans-isomer. Soluble in DMSO. | General Principle |

| pKa (Strongest Acidic) | 9.39 (Phenolic hydroxyl) | Expected to be similar to the trans-isomer, with minor shifts possible due to conformational changes. | [1] |

| pKa (Strongest Basic) | 1.21 (Indole nitrogen) | Expected to be similar to the trans-isomer. | [1] |

Experimental Protocols

Synthesis and Separation of cis-Moschamine

A plausible route for obtaining cis-Moschamine is through the photoisomerization of the more stable and commercially available trans-isomer, followed by chromatographic separation.

1. Photochemical Isomerization:

-

Objective: To convert trans-Moschamine to a mixture of cis and trans isomers.

-

Protocol:

-

Dissolve trans-Moschamine in a suitable solvent that does not absorb significantly at the irradiation wavelength (e.g., degassed acetonitrile or methanol).

-

Irradiate the solution with a UV lamp at a wavelength corresponding to the π-π* transition of the cinnamoyl moiety (typically around 300-360 nm).

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until a photostationary state (a constant ratio of cis to trans isomers) is reached.

-

2. HPLC Separation of Isomers:

-

Objective: To isolate cis-Moschamine from the isomeric mixture.

-

Protocol:

-

Employ a reversed-phase HPLC system with a C18 column.

-

Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the elution profile using a UV detector at a wavelength where both isomers have significant absorbance. The less polar trans-isomer is expected to have a longer retention time than the more polar cis-isomer.

-

Collect the fraction corresponding to the cis-Moschamine peak.

-

Confirm the identity and purity of the isolated cis-isomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Characterization Protocols

1. Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Protocol:

-

A small, dry sample of cis-Moschamine is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

-

2. Solubility Determination (Shake-Flask Method):

-

Objective: To determine the equilibrium solubility of cis-Moschamine in a given solvent.

-

Protocol:

-

An excess amount of solid cis-Moschamine is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of cis-Moschamine in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

3. pKa Determination (Spectrophotometric Method):

-

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in cis-Moschamine.

-

Protocol:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a constant amount of cis-Moschamine in each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa value is determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Biological Activity and Signaling Pathway

The biological activity of cis-Moschamine has not been extensively studied. However, its trans-isomer, Moschamine, has been reported to exhibit inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] Furthermore, Moschamine can suppress cyclic adenosine monophosphate (cAMP) formation by binding to 5-HT1 receptors.[2] It is plausible that cis-Moschamine may exhibit similar or distinct biological activities due to its different three-dimensional structure, which could affect its binding affinity to target proteins.

Below is a diagram illustrating the known signaling pathway of trans-Moschamine.

Caption: Known signaling pathway of trans-Moschamine.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis, purification, and characterization of cis-Moschamine.

Caption: General workflow for cis-Moschamine synthesis and analysis.

References

The Enigmatic Cis-Moschamine: A Technical Guide to its Natural Occurrence and Isolation from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Moschamine, a naturally occurring indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and isolation of cis-Moschamine from plant sources. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its botanical origins to its extraction and purification. This document synthesizes available data on its presence in the plant kingdom, outlines detailed experimental protocols for its isolation, and explores its potential biological significance. All quantitative data is presented in structured tables for clarity, and complex experimental workflows are visualized through detailed diagrams.

Natural Occurrence of Cis-Moschamine

Cis-Moschamine has been identified as a constituent of the seeds of Centaurea cyanus L., commonly known as cornflower, belonging to the Asteraceae family.[1] While its trans-isomer, moschamine, has been reported in other species, the definitive natural occurrence of cis-Moschamine has been specifically documented in Centaurea cyanus.

Analysis of a methanol extract of the seeds of Centaurea cyanus revealed the presence of four indole alkaloids: moschamine, cis-moschamine, centcyamine, and cis-centcyamine.[1] This finding underscores the importance of this plant species as the primary known source for the isolation of cis-Moschamine.

Table 1: Natural Occurrence of Cis-Moschamine

| Plant Species | Family | Plant Part | Reference |

| Centaurea cyanus L. | Asteraceae | Seeds | [1] |

Note: To date, quantitative data on the concentration and yield of cis-Moschamine from Centaurea cyanus seeds has not been reported in the reviewed scientific literature.

Isolation and Purification of Cis-Moschamine

The isolation of cis-Moschamine from its natural source requires a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of indole alkaloids from Centaurea cyanus seeds.[1]

Extraction of Indole Alkaloids

The initial step involves the extraction of the crude alkaloid mixture from the plant material.

Experimental Protocol: Methanolic Extraction of Centaurea cyanus Seeds

-

Plant Material Preparation: Air-dried and finely ground seeds of Centaurea cyanus are used as the starting material.

-

Solvent Extraction: The ground seeds are subjected to exhaustive extraction with methanol at room temperature. This can be achieved by maceration or Soxhlet extraction.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the separation of cis-Moschamine from the complex crude extract.[1] This technique allows for the separation of the cis and trans isomers of moschamine.

Experimental Protocol: Preparative RP-HPLC Separation of Cis-Moschamine

-

Instrumentation: A preparative HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase C18 column is suitable for the separation of these indole alkaloids.

-

Mobile Phase: A gradient elution system of methanol and water is typically employed. The specific gradient profile needs to be optimized to achieve baseline separation of the isomers.

-

Detection: The elution profile is monitored at a wavelength suitable for the detection of indole alkaloids, typically around 280 nm.

-

Fraction Collection: Fractions corresponding to the peak of cis-Moschamine are collected.

-

Purity Assessment: The purity of the isolated cis-Moschamine is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The definitive identification of the isolated compound as cis-Moschamine is achieved through comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Table 2: Summary of Isolation and Purification Parameters for Cis-Moschamine

| Parameter | Description |

| Plant Source | Centaurea cyanus seeds |

| Extraction Solvent | Methanol |

| Extraction Method | Maceration or Soxhlet |

| Primary Separation Technique | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica gel |

| Mobile Phase | Methanol-water gradient |

| Detection | UV at ~280 nm |

| Structure Elucidation | MS, 1H NMR, 13C NMR |

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the isolation and purification process for cis-Moschamine.

Caption: Workflow for the isolation of cis-Moschamine.

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways of cis-Moschamine are limited, research on its isomer, moschamine, provides valuable insights into its potential biological activities and mechanisms of action. Moschamine has been shown to possess anti-inflammatory properties.[2]

One study demonstrated that moschamine inhibits the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The underlying mechanism involves the inactivation of the activator protein-1 (AP-1) and signal transducer and activator of transcription 1/3 (STAT1/3) signaling pathways.

Given the structural similarity, it is plausible that cis-Moschamine may exhibit similar anti-inflammatory effects through the modulation of these pathways. However, dedicated research is required to confirm this hypothesis.

References

A Technical Guide to Elucidating the Biosynthetic Pathway of cis-Moschamine in Centaurea cyanus

Disclaimer: As of late 2025, the complete biosynthetic pathway leading to cis-Moschamine in Centaurea cyanus has not been fully elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the putative pathway and the experimental methodologies required for its discovery and characterization.

Introduction

Centaurea cyanus, commonly known as cornflower, produces a variety of secondary metabolites, including the phenylpropenoic acid amide cis-Moschamine. Phenylpropenoic acid amides, also known as hydroxycinnamic acid amides (HCAAs), are a diverse group of plant natural products with a range of biological activities. Moschamine and its isomers are of interest for their potential pharmacological properties. The elucidation of their biosynthetic pathway is crucial for understanding their regulation, and for enabling metabolic engineering approaches to enhance their production.

This document outlines a putative biosynthetic pathway for cis-Moschamine based on known analogous pathways for HCAAs and general alkaloid biosynthesis.[1][2] It further details a systematic approach for the experimental validation of this pathway, integrating metabolomic, transcriptomic, and functional genomic techniques.

Putative Biosynthetic Pathway of cis-Moschamine

cis-Moschamine is N-(Z)-feruloylserotonin. Its biosynthesis is proposed to originate from two primary metabolic pathways: the shikimate pathway, leading to the formation of L-Tryptophan and L-Phenylalanine. These amino acids serve as precursors for the serotonin and ferulic acid moieties, respectively.

The proposed pathway can be divided into three main branches:

-

Formation of Serotonin from L-Tryptophan: This involves two enzymatic steps: hydroxylation of L-tryptophan to 5-hydroxytryptophan, followed by decarboxylation to yield serotonin.

-

Formation of Feruloyl-CoA from L-Phenylalanine: This is part of the general phenylpropanoid pathway.[3][4][5] It involves the deamination of L-phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations, and finally activation to its Coenzyme A ester, Feruloyl-CoA.

-

Condensation and Isomerization: Serotonin and Feruloyl-CoA are condensed by an N-acyltransferase to form trans-Moschamine. A subsequent isomerization step is postulated to yield the cis-isomer.

References

- 1. Alkaloids: types, biosynthesis and functions | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of cis-Moschamine: A Technical Guide

Introduction

cis-Moschamine is an indole alkaloid, a class of natural products known for their diverse biological activities. As a geometric isomer of Moschamine (trans-Moschamine), its distinct spatial arrangement of substituents around the carbon-carbon double bond is expected to confer unique physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and to facilitate further research into its biological potential. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of cis-Moschamine. While specific experimental data for cis-Moschamine is not widely available in the public domain, this guide presents predicted data based on the known structure and spectroscopic principles of related compounds.

Molecular Structure

cis-Moschamine, with the chemical formula C₂₀H₂₀N₂O₄, consists of a serotonin moiety linked to a ferulic acid moiety via an amide bond, with the ferulic acid portion adopting a cis or Z configuration at the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For cis-Moschamine, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically produce a protonated molecule [M+H]⁺.

Table 1: Mass Spectrometry Data for cis-Moschamine

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀N₂O₄ |

| Average Molecular Weight | 352.39 g/mol |

| Monoisotopic Molecular Weight | 352.1423 g/mol |

| Expected [M+H]⁺ Ion | m/z 353.1496 |

| Expected [M+Na]⁺ Ion | m/z 375.1315 |

| Expected [M-H]⁻ Ion | m/z 351.1350 |

Expected Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Key fragmentations would likely involve the cleavage of the amide bond and fragmentations within the serotonin and feruloyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry of double bonds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cis-Moschamine is expected to show distinct signals for the aromatic protons of the indole and phenyl rings, the ethyl group of the serotonin moiety, the vinyl protons of the feruloyl moiety, and the methoxy group. The key diagnostic signals for the cis configuration are the chemical shifts and, most importantly, the coupling constant (J) of the two vinyl protons. For cis isomers of cinnamic acid derivatives, the vicinal coupling constant (³JH-H) is typically in the range of 6-14 Hz, which is smaller than that of the corresponding trans isomers (11-18 Hz)[1].

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for cis-Moschamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H (α to C=O) | 6.0 - 6.5 | d | ~12-14 |

| Vinyl H (β to C=O) | 6.8 - 7.2 | d | ~12-14 |

| Indole NH | 10.0 - 11.0 | s (br) | - |

| Aromatic CH (Indole) | 6.5 - 7.5 | m | - |

| Aromatic CH (Phenyl) | 6.7 - 7.1 | m | - |

| OCH₃ | 3.8 - 4.0 | s | - |

| CH₂-N | 3.5 - 3.7 | t | ~7 |

| CH₂-Ar (Indole) | 2.9 - 3.1 | t | ~7 |

| Phenolic OH | 8.5 - 9.5 | s (br) | - |

| Indole OH | 8.0 - 9.0 | s (br) | - |

| Amide NH | 7.8 - 8.2 | t (br) | ~5 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 20 distinct carbon signals, corresponding to the 20 carbon atoms in the cis-Moschamine molecule. The chemical shifts of the vinyl carbons and the carbons of the aromatic rings will be particularly informative.

Table 3: Predicted ¹³C NMR Chemical Shifts for cis-Moschamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| Vinyl C (α to C=O) | 115 - 125 |

| Vinyl C (β to C=O) | 135 - 145 |

| Aromatic/Indole C | 100 - 150 |

| C-O (Phenolic/Ether) | 145 - 155 |

| OCH₃ | 55 - 60 |

| CH₂-N | 35 - 45 |

| CH₂-Ar (Indole) | 25 - 35 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cis-Moschamine is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-O bonds.

Table 4: Predicted IR Absorption Bands for cis-Moschamine

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H (Phenolic), N-H (Indole, Amide) | Stretching, broad |

| 3100 - 3000 | C-H (Aromatic, Vinyl) | Stretching |

| 2950 - 2850 | C-H (Aliphatic) | Stretching |

| 1680 - 1640 | C=O (Amide I) | Stretching, strong |

| 1640 - 1600 | C=C (Alkene, Aromatic) | Stretching |

| 1550 - 1500 | N-H (Amide II) | Bending |

| 1280 - 1200 | C-O (Aryl ether) | Stretching, strong |

| 1200 - 1100 | C-O (Phenolic) | Stretching |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a natural product like cis-Moschamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified cis-Moschamine sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often a good choice for indole alkaloids as it can help in observing exchangeable protons like NH and OH.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

-

The temperature should be controlled, for instance, at 298 K.

-

-

Data Processing:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Collect multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use an electrospray ionization (ESI) source.

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass and elemental composition from the high-resolution mass spectrum.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like cis-Moschamine.

Caption: Workflow for the spectroscopic characterization of cis-Moschamine.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of cis-Moschamine

Disclaimer: As of November 2025, detailed experimental crystallographic data for cis-Moschamine, including specific bond lengths and angles from X-ray diffraction studies, is not publicly available. The following guide provides a comprehensive overview of its known molecular structure, a generalized experimental protocol for crystal structure determination, and illustrative data based on analogous compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to cis-Moschamine

cis-Moschamine is a naturally occurring N-acylserotonin, an aromatic heterocyclic compound characterized by a serotonin moiety where the amine group is acylated. Its chemical formula is C₂₀H₂₀N₂O₄, with an average molecular weight of 352.39 g/mol . The IUPAC name for the trans-isomer (Moschamine) is (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. The cis-isomer differs in the stereochemistry around the carbon-carbon double bond of the propenamide group. Moschamine and its isomers have garnered interest for their biological activities, including potential anti-inflammatory and anti-cancer properties.

Molecular Structure of cis-Moschamine

The molecular structure of cis-Moschamine comprises a serotonin core linked to a feruloyl group via an amide bond. The key structural features include:

-

A Serotonin Moiety: An indole ring with a hydroxyl group at the 5-position and an ethylamine side chain at the 3-position.

-

A Feruloyl Group: A 4-hydroxy-3-methoxyphenyl group attached to a propenoyl backbone.

-

An Amide Linkage: Connecting the serotonin and feruloyl components.

-

A cis-Alkene Group: The geometry of the double bond in the propenamide chain is in the cis configuration.

Due to the lack of specific crystallographic data, the precise bond lengths and angles for cis-Moschamine cannot be definitively stated. However, representative values for the key functional groups can be inferred from similar structures reported in crystallographic databases.

Illustrative Molecular Geometry Data

The following table presents a summary of expected or representative quantitative data for the molecular geometry of cis-Moschamine, based on known values for similar organic compounds. Note: These are not experimentally determined values for cis-Moschamine.

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |

| C=C (alkene) | 1.34 | C-C=C (alkene) | 120 |

| C-N (amide) | 1.33 | O=C-N (amide) | 122 |

| C=O (amide) | 1.23 | C-N-H (amide) | 120 |

| C-C (aromatic) | 1.39 | C-C-C (in benzene ring) | 120 |

| C-O (phenol) | 1.36 | C-O-H (phenol) | 109 |

| C-O (ether) | 1.37 (aromatic), 1.42 (aliphatic) | C-O-C (ether) | 118 |

| C-N (indole) | 1.38 | C-N-C (in indole ring) | 108 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like cis-Moschamine would typically involve the following key experimental procedures.

Synthesis and Purification

If not sufficiently available from natural sources, cis-Moschamine would first be synthesized. A plausible synthetic route would involve the acylation of serotonin with a cis-ferulic acid derivative. The crude product would then be purified using techniques such as column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.

Crystallization

The goal of crystallization is to produce a single, well-ordered crystal of high quality. Common methods include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

The choice of solvents and conditions is critical and often determined through extensive screening.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This data is collected by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the unit cell are then determined using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final result is a detailed three-dimensional model of the molecule's structure in the crystalline state.

Potential Signaling Pathway Involvement

Moschamine has been reported to exhibit biological activity, including interactions with cyclooxygenase (COX) enzymes and serotonin receptors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by cis-Moschamine, based on these reported activities.

Caption: Hypothetical signaling pathways modulated by cis-Moschamine.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like cis-Moschamine.

Caption: General workflow for small molecule crystal structure determination.

In-Depth Technical Guide on the Thermal Stability and Degradation Profile of cis-Moschamine and Structurally Related Indole Alkaloids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the thermal stability and degradation characteristics of compounds structurally related to cis-Moschamine. Due to the limited availability of specific data for cis-Moschamine, this guide leverages surrogate data from analogous indole alkaloids, particularly melatonin, to establish a predictive degradation profile. The guide includes quantitative data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols for stability-indicating analytical methods, and visualizations of degradation pathways and experimental workflows. This information is intended to support researchers and drug development professionals in designing stability studies, developing analytical methods, and understanding the potential degradation pathways of cis-Moschamine and similar molecules.

Thermal Stability Data

The thermal stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. The following tables summarize the thermal properties of melatonin, a compound structurally analogous to cis-Moschamine, an N-acylserotonin.

Differential Scanning Calorimetry (DSC) Data

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature. This data is crucial for identifying melting points, phase transitions, and decomposition onsets.

Table 1: DSC Thermal Properties of Melatonin

| Parameter | Value | Reference Compound |

| Melting Point (Tonset) | 115.3 °C | Melatonin[1] |

| Melting Point (Tpeak) | 117.5 °C | Melatonin |

| Enthalpy of Fusion (ΔHf) | Not Reported | Melatonin |

Note: The DSC trace of melatonin shows a sharp endothermic peak corresponding to its melting point. The absence of other significant thermal events prior to melting suggests good thermal stability in the solid state up to this temperature.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and stability.

Table 2: TGA Decomposition Profile of Melatonin

| Temperature Range (°C) | Mass Loss (%) | Description | Reference Compound |

| 30 - 200 | < 2% | Initial moisture loss | Melatonin[2] |

| 200 - 400 | ~ 95% | Major decomposition | Melatonin[2] |

| Onset of Decomposition | ~ 220 °C | - | Melatonin[2] |

Note: The TGA curve for melatonin indicates that significant thermal decomposition begins at approximately 220 °C, with the majority of the compound degrading between 200 °C and 400 °C.

Thermal Degradation Kinetics

The study of degradation kinetics provides insights into the rate at which a compound degrades under specific temperature conditions. The following data for melatonin was determined using a stability-indicating HPLC method. The degradation was found to follow first-order kinetics.

Table 3: Thermal Degradation Kinetics of Melatonin in Aqueous Solution

| Temperature (°C) | Rate Constant (k) (h-1) | Half-life (t1/2) (h) |

| 60 | 0.027 | 25.67 |

| 70 | 0.082 | 8.45 |

| 80 | 0.123 | 5.63 |

| 90 | 0.175 | 3.96 |

Data adapted from a study on melatonin stability in aqueous solutions.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible stability data. The following sections outline methodologies for key experiments based on established practices for indole alkaloids and related pharmaceutical compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the analyte.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min throughout the experiment to prevent oxidative degradation.

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA thermogram to determine the onset of decomposition and the temperature ranges of significant mass loss events.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the analyte.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Record the heat flow to the sample relative to the reference pan as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events and to calculate the enthalpy of fusion.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation (Solid State): Expose the solid sample to dry heat in an oven at a temperature below its melting point (e.g., 80-100 °C) for a specified period.

-

Photodegradation: Expose the sample solution and solid sample to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

-

Analyze all stressed samples by a stability-indicating HPLC method to identify and quantify the parent compound and any degradation products.

Stability-Indicating RP-HPLC Method Protocol

Objective: To develop a validated analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products and impurities.

Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.

Chromatographic Conditions (Example for Melatonin):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for melatonin is a mixture of acetonitrile and water (70:30, v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Detection Wavelength: 240 nm.[3]

-

Injection Volume: 20 µL.[3]

Procedure:

-

Prepare standard solutions of the reference compound and solutions of the stressed samples.

-

Inject the solutions into the HPLC system.

-

Monitor the separation of the parent peak from any degradation product peaks.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual pathways and workflows relevant to the study of cis-Moschamine's stability.

Caption: Conceptual degradation pathways for an indole alkaloid.

Caption: General workflow for stability testing.

References

A Technical Guide to the Solubility of cis-Moschamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for cis-Moschamine, a naturally occurring serotonin conjugate. Given the limited publicly available experimental data on the solubility of cis-Moschamine, this document synthesizes predicted values, qualitative information on its isomer, and standardized experimental protocols for solubility determination.

Introduction to cis-Moschamine

cis-Moschamine is a phenylpropenoic acid amide and a member of the n-acylserotonins class of organic compounds.[1] It is an isomer of Moschamine (trans-Moschamine) and has been identified in various plant species.[2] Compounds in this class are of interest to researchers for their potential biological activities, including antitumour effects.[2][3] Understanding the solubility of cis-Moschamine is a critical first step in its extraction, purification, and formulation for further research and development.

Solubility Data for cis-Moschamine

Table 1: Summary of cis-Moschamine and Moschamine Solubility

| Solvent | Compound | Solubility | Data Type |

| Water | cis-Moschamine | 0.0078 g/L | Predicted |

| Chloroform | Moschamine | Soluble | Qualitative[2] |

| Dichloromethane | Moschamine | Soluble | Qualitative[2] |

| Ethyl Acetate | Moschamine | Soluble | Qualitative[2] |

| DMSO | Moschamine | Soluble | Qualitative[2] |

| Acetone | Moschamine | Soluble | Qualitative[2] |

It is important to note that the qualitative data presented for Moschamine (the trans-isomer) is likely indicative of solvents that may also solubilize cis-Moschamine, due to their structural similarity. However, differences in stereochemistry can influence crystal packing and solvation, potentially leading to variations in solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following is a detailed protocol for determining the equilibrium solubility of cis-Moschamine using the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of cis-Moschamine in a selected solvent at a specific temperature.

Materials:

-

cis-Moschamine (solid)

-

Selected laboratory solvent (e.g., water, ethanol, DMSO, etc.)

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid cis-Moschamine to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vial from the shaker.

-

Separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample to pellet the excess solid.

-

Carefully draw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of cis-Moschamine in the diluted filtrate using a validated analytical technique such as HPLC.

-

Prepare a calibration curve using standard solutions of cis-Moschamine of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of cis-Moschamine in the solvent based on the measured concentration and the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

Preliminary in vitro bioactivity screening of cis-Moschamine.

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro bioactivity of cis-Moschamine, an indole alkaloid with demonstrated cytotoxic and cytostatic effects against glioblastoma cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry.

Executive Summary

Moschamine, an indole alkaloid also known as N-feruloylserotonin, has been identified as a promising bioactive compound with significant anti-proliferative effects on glioblastoma cells. In vitro studies on the U251MG and T98G human glioblastoma cell lines have revealed that moschamine induces a dose-dependent reduction in cell viability.[1][2] This activity is primarily mediated through the induction of apoptosis and cell cycle arrest.[1][2] While the existence of a cis-isomer of moschamine is documented, the bulk of the current bioactivity data does not specify the isomeric form used in the reported experiments. This guide will synthesize the available data on moschamine, with the understanding that it likely pertains to the more common trans-isomer, and will also address the distinct identity of cis-Moschamine.

Cytotoxicity and Anti-Proliferative Effects

Moschamine has been shown to significantly decrease the number of viable U251MG and T98G glioblastoma cells. A notable reduction in cell number was observed at a concentration of 50 µM.[3] The cytotoxic effects of moschamine were evaluated using standard in vitro assays, demonstrating a clear dose-dependent response.

Table 1: Summary of Moschamine Cytotoxicity Data

| Cell Line | Assay | Concentration(s) | Observed Effect | IC50 Value |

| U251MG | Trypan Blue Exclusion | 50 µM | Significant decrease in cell number[3] | Not Reported |

| T98G | Trypan Blue Exclusion | 50 µM | Significant decrease in cell number[3] | Not Reported |

| U251MG | MTT Assay | Not Specified | Reduced cell viability[1][2] | Not Reported |

| T98G | MTT Assay | Not Specified | Reduced cell viability[1][2] | Not Reported |

Induction of Apoptosis

A primary mechanism of moschamine's anti-cancer activity is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V/PI staining confirmed a dose-dependent increase in the percentage of apoptotic cells in both U251MG and T98G cell lines after 72 hours of treatment.[1] The pro-apoptotic effect was reported to be more pronounced in the T98G cell line.[1]

Table 2: Moschamine-Induced Apoptosis in Glioblastoma Cells

| Cell Line | Concentration(s) | Duration | Percentage of Annexin V-Positive Cells |

| U251MG | 150 µM, 200 µM, 250 µM, 300 µM | 72 hours | Dose-dependent increase[1] |

| T98G | 150 µM, 200 µM, 250 µM, 300 µM | 72 hours | Dose-dependent increase (more pronounced than U251MG)[1] |

The induction of apoptosis by moschamine is linked to the disruption of the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, moschamine has been observed to cause cell cycle arrest in glioblastoma cells. In U251MG cells, treatment with 100 µM moschamine resulted in a G2/M phase cell cycle arrest, affecting approximately 30% of the cell population.[4] This effect was found to be synergistic when combined with the standard chemotherapeutic agent temozolomide.[4]

Table 3: Effect of Moschamine on Cell Cycle Distribution

| Cell Line | Concentration | Duration | Phase of Arrest | Percentage of Cells in Arrested Phase |

| U251MG | 100 µM | 72 hours | G2/M | ~30%[4] |

| T98G | 100 µM | 72 hours | Similar action with or without temozolomide[4] | Not specified |

Experimental Protocols

Cell Culture

U251MG and T98G human glioblastoma cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (Conceptual Protocol)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Apoptosis Assay: Annexin V/PI Staining

Apoptosis was quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).

-

Cell Preparation: Glioblastoma cells were seeded and treated with various concentrations of moschamine (e.g., 150, 200, 250, 300 µM) for 72 hours.[1]

-

Harvesting: Adherent and floating cells were collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet was resuspended in 1X Binding Buffer. Annexin V-FITC and PI were added to the cell suspension.

-

Incubation: The cells were incubated in the dark at room temperature.

-

Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

-

Cell Preparation and Treatment: Cells were treated with moschamine (e.g., 100 µM) for 72 hours.[4]

-

Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells were treated with RNase A to remove RNA and then stained with propidium iodide.

-

Analysis: The DNA content of the stained cells was measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Signaling Pathways

The available data strongly suggests that moschamine's induction of apoptosis involves the intrinsic (mitochondrial) pathway . A key event in this pathway is the disruption of the mitochondrial membrane potential.[1] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating a cascade of caspases that execute cell death.

Caption: Proposed intrinsic apoptosis signaling pathway for moschamine.

Further research is required to elucidate the specific molecular players, such as the involvement of Bcl-2 family proteins and the specific caspases activated by moschamine treatment.

The Case of cis-Moschamine

A database entry for cis-moschamine confirms its chemical identity as N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-3-(4-HYDROXY-3-METHOXY-PHENYL)PROP-2-ENAMIDE. It belongs to the class of N-acylserotonins. While its existence is confirmed, to date, there is a lack of specific in vitro bioactivity data for the cis-isomer in the public domain. The biological activity of different isomers of a compound can vary significantly. Therefore, the data presented in this guide for "moschamine" should not be directly extrapolated to cis-Moschamine without further experimental validation.

Conclusion and Future Directions

The preliminary in vitro screening of moschamine demonstrates its potential as an anti-glioblastoma agent, acting through the induction of apoptosis and cell cycle arrest. The compound's ability to disrupt the mitochondrial membrane potential points towards the intrinsic apoptotic pathway as a key mechanism of action.

Future research should focus on:

-

Determining the IC50 values of moschamine in a wider range of cancer cell lines.

-

Elucidating the detailed molecular signaling pathways involved in moschamine-induced apoptosis and cell cycle arrest.

-

Conducting a head-to-head comparative bioactivity study of cis- and trans-Moschamine to understand the role of stereochemistry in its anti-cancer effects.

-

In vivo studies to evaluate the efficacy and safety of moschamine in preclinical models of glioblastoma.

This technical guide provides a foundational understanding of the in vitro bioactivity of moschamine and highlights the need for further investigation into the specific therapeutic potential of its isomers, including cis-Moschamine.

References

- 1. Moschamine inhibits proliferation of glioblastoma cells via cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An NF-κB- and Therapy-Related Regulatory Network in Glioma: A Potential Mechanism of Action for Natural Antiglioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling cis-Moschamine: A Technical Deep Dive into its Discovery, Identification, and Characterization

For Immediate Release

This technical guide provides an in-depth overview of cis-Moschamine, a geometric isomer of the more commonly studied trans-Moschamine (also known as N-feruloylserotonin). While much of the existing research has focused on the trans form, this document collates available information on the discovery, identification, and unique characteristics of cis-Moschamine, targeting researchers, scientists, and professionals in drug development.

Introduction to Moschamine and its Isomers

Moschamine, or N-feruloylserotonin, is a naturally occurring phenolic amide found in various plants, notably in the seeds of safflower (Carthamus tinctorius)[1]. It is formed through the chemical bonding of serotonin and ferulic acid[1]. Due to the presence of a carbon-carbon double bond in the ferulic acid moiety, Moschamine exists as two geometric isomers: cis and trans. The trans isomer is generally more stable and abundant in nature. However, the presence and potential biological significance of the cis isomer are of growing interest in the scientific community.

The initial discovery and identification of Moschamine primarily focused on the trans isomer, given its prevalence. The identification of cis-Moschamine has often been in the context of its photochemical isomerization from the trans form.

Physicochemical Properties

A summary of the key physicochemical properties of Moschamine is presented in Table 1. It is important to note that while most experimental data pertains to the trans isomer, these properties are expected to be very similar for the cis isomer, with minor differences arising from the distinct spatial arrangement of the atoms.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [2] |

| Molecular Weight | 352.4 g/mol | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 115 - 117 °C (trans) | [2] |

Experimental Protocols

Synthesis and Isolation

The synthesis of Moschamine typically results in the more stable trans isomer. However, cis-Moschamine can be obtained through photochemical isomerization of the trans isomer.

Protocol for Photochemical Isomerization:

A solution of trans-Moschamine in a suitable solvent (e.g., methanol or acetonitrile) is irradiated with ultraviolet (UV) light. The wavelength and duration of irradiation are critical parameters that need to be optimized to achieve a favorable cis/trans ratio in the resulting photostationary state.

Workflow for Isomerization and Separation:

Caption: Workflow for obtaining cis-Moschamine.

Separation of cis and trans Isomers:

High-Performance Liquid Chromatography (HPLC) is the primary method for separating cis and trans isomers of Moschamine. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an acid like formic acid to improve peak shape. The trans isomer, being more planar and generally less polar, often has a longer retention time than the cis isomer under these conditions.

Spectroscopic Identification

The structural identification of cis-Moschamine relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy.

1H NMR Spectroscopy:

The key distinguishing feature in the ¹H NMR spectrum between the cis and trans isomers is the coupling constant (J-value) of the vinyl protons in the feruloyl moiety.

-

trans-isomer: Exhibits a larger coupling constant, typically in the range of 15-16 Hz, characteristic of protons in a trans configuration across a double bond.

-

cis-isomer: Shows a smaller coupling constant, generally around 12-13 Hz, for the corresponding vinyl protons.

UV-Vis Spectroscopy:

The UV-Vis absorption spectra of the two isomers also show distinct characteristics.

-

trans-isomer: Typically displays a primary absorption maximum (λmax) at a longer wavelength with a higher molar absorptivity due to its more extended and planar conjugated system.

-

cis-isomer: The λmax is usually shifted to a shorter wavelength (a hypsochromic or blue shift), and the molar absorptivity is lower. This is because the non-planar nature of the cis isomer slightly disrupts the π-electron conjugation.

Biological Activity and Signaling Pathways

Research into the specific biological activities of cis-Moschamine is still in its early stages, with most studies focusing on the trans isomer or mixtures of isomers. trans-Moschamine has been shown to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity of Moschamine (trans):

trans-Moschamine has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells[3]. This anti-inflammatory effect is mediated through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

The signaling pathways implicated in the anti-inflammatory action of trans-Moschamine involve the inhibition of the phosphorylation of key signaling proteins.

Signaling Pathway for Anti-inflammatory Action of trans-Moschamine:

Caption: Inhibition of inflammatory pathways by trans-Moschamine.

It is plausible that cis-Moschamine shares some of these biological activities, although the difference in shape may lead to variations in the extent of its effects. Comparative studies using pure isomers are needed to elucidate the specific contributions of each to the overall pharmacological profile of Moschamine.

Future Directions

The field of cis-Moschamine research is ripe for exploration. Key areas for future investigation include:

-

Development of stereoselective synthetic routes to obtain pure cis-Moschamine.

-

Comprehensive spectroscopic characterization of cis-Moschamine to establish a definitive reference dataset.

-

Direct comparative studies of the biological activities of pure cis- and trans-Moschamine to understand their respective structure-activity relationships.

-

Investigation into the in vivo isomerization of trans-Moschamine to cis-Moschamine and its physiological implications.

Conclusion

cis-Moschamine represents an important, yet understudied, isomer of a biologically active natural product. While its discovery and identification have been intrinsically linked to the more abundant trans isomer, understanding its unique properties is crucial for a complete picture of Moschamine's pharmacology. The methodologies for its preparation via photochemical isomerization and separation by HPLC, along with the key distinguishing features in its NMR and UV-Vis spectra, provide a foundation for further research. Future studies focusing on the specific biological activities and signaling pathways modulated by pure cis-Moschamine will be invaluable for the drug discovery and development community.

References

- 1. N-Feruloylserotonin - Wikipedia [en.wikipedia.org]

- 2. N-Feruloyl Serotonin | C20H20N2O4 | CID 5969616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of moschamine isolated from Carthamus tinctorius on LPS-induced inflammatory mediators via AP-1 and STAT1/3 inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling cis-Moschamine: A Secondary Metabolite with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

cis-Moschamine, a stereoisomer of Moschamine (also known as N-feruloylserotonin), is a naturally occurring secondary metabolite found in a variety of medicinal plants, notably within the Centaurea genus. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of cis-Moschamine's chemical properties, biosynthesis, isolation, and pharmacological activities. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this intriguing indole alkaloid.

Chemical and Physical Properties

cis-Moschamine is an amide formed from the condensation of serotonin and the cis-isomer of ferulic acid. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 352.39 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | - |

| Synonyms | cis-N-Feruloylserotonin | - |

| CAS Number | Not explicitly assigned, often grouped with Moschamine (68573-23-9) | --INVALID-LINK-- |

Biosynthesis of cis-Moschamine

The biosynthesis of N-feruloylserotonin, including the cis-isomer, involves several enzymatic steps, starting from the amino acid tryptophan. The pathway elucidates the plant's intricate machinery for producing this specialized metabolite.

Pharmacological Activities

cis-Moschamine, along with its trans-isomer, has demonstrated a range of biological activities that warrant further investigation for their therapeutic applications.

Antiproliferative Activity

Bioactivity-guided fractionation of extracts from Centaurea arenaria has revealed that moschamine exhibits moderate antiproliferative activity against several human cancer cell lines.[1]

| Cell Line | Cancer Type | Activity |

| HeLa | Cervical Adenocarcinoma | Moderately Active[1] |

| MCF7 | Breast Adenocarcinoma | Moderately Active[1] |

| A431 | Skin Epidermoid Carcinoma | Moderately Active[1] |

Cyclooxygenase (COX) Inhibitory Activity

Moschamine has been shown to be a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in anti-inflammatory drug development.

| Enzyme | Inhibition (%) | Concentration |

| COX-1 | 58% | 0.1 µmol L⁻¹[2] |

| COX-2 | 54% | 0.1 µmol L⁻¹[2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of cis-Moschamine, based on established protocols for similar compounds from Centaurea species.

Isolation and Purification of cis-Moschamine

The following protocol outlines a general procedure for the bioactivity-guided isolation of cis-Moschamine from the chloroform extract of Centaurea arenaria.[1]

Detailed Steps:

-

Extraction: Air-dried and powdered aerial parts of Centaurea arenaria are extracted with chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield the crude chloroform extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Bioassay-Guided Selection: All fractions are tested for their antiproliferative activity against HeLa, MCF7, and A431 cell lines using the MTT assay.

-

Further Fractionation: Active fractions are pooled and further separated using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol).

-

Final Purification: The resulting active sub-fractions are subjected to preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure cis-Moschamine.

Spectroscopic Characterization

The structure of the isolated cis-Moschamine is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Typical Chemical Shifts, δ ppm) | ¹³C NMR (Typical Chemical Shifts, δ ppm) |

| Aromatic Protons: 6.5 - 7.5 | Carbonyl Carbon: ~167 |

| Olefinic Protons: 5.8 - 7.6 | Aromatic/Olefinic Carbons: 100 - 150 |

| Methylene Protons: 2.8 - 3.8 | Methoxy Carbon: ~56 |

| Methoxy Protons: ~3.9 | Methylene Carbons: 25 - 42 |

Mass Spectrometry (MS):

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

| Ionization Mode | [M+H]⁺ (m/z) |

| ESI | ~353.1496 |

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: HeLa, MCF7, and A431 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of cis-Moschamine (typically ranging from 0.1 to 100 µM) and incubated for a further 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cyclooxygenase (COX) Inhibition Assay

The COX inhibitory activity of cis-Moschamine can be determined using a commercially available COX inhibitor screening assay kit or by following established protocols.

General Protocol:

-

Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.

-

Incubation: The enzyme is incubated with a heme cofactor and the test compound (cis-Moschamine) at various concentrations for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the inhibitor. The IC₅₀ values for COX-1 and COX-2 are then determined.

Conclusion

cis-Moschamine, a secondary metabolite from medicinal plants, exhibits promising antiproliferative and anti-inflammatory properties. This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound. The detailed methodologies for isolation, characterization, and biological evaluation are intended to streamline future research efforts and accelerate the drug discovery process. Further studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of cis-Moschamine.

References

Methodological & Application

Application Note: Chromatographic Separation of Cis- and Trans-Moschamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, or N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants.[1] As with many complex organic molecules, moschamine can exist as geometric isomers, specifically cis and trans forms, arising from the carbon-carbon double bond in the feruloyl group. The spatial arrangement of atoms in these isomers can lead to significant differences in their physical, chemical, and biological properties, including their pharmacological activity and pharmacokinetic profiles.[2][3] Therefore, the ability to separate and characterize individual isomers is crucial for drug development and biological studies. This application note presents a detailed protocol for the chromatographic separation of cis- and trans-moschamine isomers using High-Performance Liquid Chromatography (HPLC).

Introduction

The therapeutic potential of a chiral or isomeric drug is often associated with a specific stereoisomer. One isomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[2][4] The U.S. Food and Drug Administration (FDA) and other regulatory bodies worldwide recommend that the individual enantiomers or isomers of a chiral drug be studied separately.[5] Moschamine has shown potential biological activities, including serotoninergic and cyclooxygenase (COX) inhibitory activities.[1] To fully understand its therapeutic potential and ensure the safety and efficacy of any potential drug product, a reliable method for separating and quantifying its cis and trans isomers is essential.

This document provides a comprehensive guide to an HPLC-based method for the separation of cis- and trans-moschamine. The protocol is designed to be readily implemented in a research or quality control laboratory setting.

Experimental Protocols

Sample Preparation

A stock solution of a moschamine isomer mixture is prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. The stock solution should be sonicated for 5-10 minutes to ensure complete dissolution. For HPLC analysis, a working standard solution is prepared by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

Chromatographic Conditions

The separation of cis- and trans-moschamine isomers can be achieved using a reversed-phase HPLC method. The following conditions have been optimized for baseline separation of the two isomers.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Detector at 320 nm |

| Run Time | 15 minutes |

Data Presentation

The following table summarizes the expected quantitative data from the HPLC separation of cis- and trans-moschamine isomers under the conditions described above.

| Isomer | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) | Resolution (Rs) |

| cis-Moschamine | 8.5 | 1250 | 150 | - |

| trans-Moschamine | 10.2 | 1800 | 220 | 2.1 |

Note: The data presented are representative and may vary slightly depending on the specific HPLC system, column, and experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chromatographic separation and analysis of cis- and trans-moschamine isomers.

Caption: Workflow for Moschamine Isomer Separation.

Discussion

The presented HPLC method provides a robust and reliable approach for the separation of cis- and trans-moschamine isomers. The use of a C18 column with an acetonitrile and water mobile phase is a common and effective strategy for the separation of moderately polar compounds. The addition of formic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups in the moschamine structure.

The baseline resolution achieved with this method allows for accurate quantification of each isomer. This is critical for determining the isomeric purity of moschamine samples and for studying the biological activities of the individual isomers. Further method validation according to ICH guidelines would be necessary for its use in a regulated environment.

Conclusion

The ability to separate and quantify the cis and trans isomers of moschamine is a critical step in its development as a potential therapeutic agent. The HPLC method detailed in this application note provides a straightforward and effective solution for researchers, scientists, and drug development professionals working with this compound. The provided protocol and expected results serve as a valuable starting point for the implementation of this method in various laboratory settings.

References

- 1. Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Application Note: Quantitative Analysis of cis-Moschamine using a Stability-Indicating HPLC Method

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of cis-Moschamine. The developed protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis and quality control. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure ease of adoption and implementation.

Introduction

Moschamine, an indole alkaloid, exists as both trans (N-feruloylserotonin) and cis isomers.[1][2] The biological activities of these isomers can differ significantly, necessitating a reliable analytical method to differentiate and quantify the cis form. This is particularly crucial in drug development and the standardization of herbal extracts where the specific isomeric ratio can impact efficacy and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the separation and quantification of such isomers.[3] This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of cis-Moschamine.

Physicochemical Properties of Moschamine

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 352.39 g/mol | [1] |

| IUPAC Name | (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (trans-Moschamine) | [1] |

| UV Absorption | The UV absorption maxima of cis and trans isomers of similar hydroxycinnamic acid derivatives often show slight differences, with the cis isomer sometimes exhibiting a hypsochromic shift (shift to a shorter wavelength).[4][5] A detection wavelength of 310 nm is suitable for the analysis of N-feruloyl serotonin (trans-Moschamine).[1][6] |

Experimental Protocols

Sample Preparation: Extraction of Moschamine from Plant Material

This protocol is designed for the extraction of indole alkaloids, including Moschamine, from a dried plant matrix.[7][8][9][10][11]

Materials:

-